Pss-(3-mercapto)propyl-heptaisobutyl SU&
Overview
Description
Pss-(3-mercapto)propyl-heptaisobutyl SU& is a complex organosilicon compound with the empirical formula C31H70O12SSi8 and a molecular weight of 891.63 g/mol . This compound is also known by its synonym, 1-(3-mercapto)propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . It is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique structural and chemical properties.
Scientific Research Applications
Pss-(3-mercapto)propyl-heptaisobutyl SU& has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(3-mercapto)propyl-heptaisobutyl SU& typically involves the reaction of heptaisobutyl-substituted POSS with 3-mercaptopropyltrimethoxysilane under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 12-24 hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pss-(3-mercapto)propyl-heptaisobutyl SU& undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding silane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, silane derivatives, and various substituted organosilicon compounds .
Mechanism of Action
The mechanism of action of Pss-(3-mercapto)propyl-heptaisobutyl SU& involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with metal ions or other reactive species, leading to the formation of stable complexes . This property is exploited in applications such as catalysis and material science, where the compound acts as a stabilizing agent or a functionalizing moiety .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-mercapto)propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
- Mercaptopropylisobutyl-POSS®
- POSS®-Mercaptopropyl-isobutyl substituted
Uniqueness
Pss-(3-mercapto)propyl-heptaisobutyl SU& stands out due to its unique combination of a polyhedral oligomeric silsesquioxane core and a functional thiol group. This combination imparts the compound with exceptional thermal stability, mechanical strength, and chemical reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQPMMZQIQYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H70O12SSi8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401528 | |
Record name | AGN-PC-0L8GXM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-85-5 | |
Record name | 3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0L8GXM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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